molecular formula C14H11BrN4S B2584512 3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1351653-45-6

3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2584512
CAS No.: 1351653-45-6
M. Wt: 347.23
InChI Key: YVFPOMINTFPPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a 4-bromobenzylthio group and a 1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the following steps:

    Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 4-bromobenzylthio group: This step involves the nucleophilic substitution of a bromobenzyl halide with a thiol group.

    Attachment of the 1H-pyrazol-1-yl group: This can be done through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted pyridazine derivatives.

Scientific Research Applications

3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: This compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-bromobenzylthio derivatives: Compounds with similar structures but different substituents on the pyridazine ring.

    1H-pyrazol-1-yl derivatives: Compounds with similar structures but different substituents on the benzylthio group.

Uniqueness

3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is unique due to the specific combination of substituents on the pyridazine ring, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4S/c15-12-4-2-11(3-5-12)10-20-14-7-6-13(17-18-14)19-9-1-8-16-19/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFPOMINTFPPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.